molecular formula C22H29NO3 B1193601 SIPI-7623

SIPI-7623

Número de catálogo: B1193601
Peso molecular: 355.48
Clave InChI: ZCSRDPSZGWKZFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SIPI-7623 is a derivative of an extract from Oriental wormwood (Artemisia capillaris) that functions as a specific and potent farnesoid X receptor (FXR) antagonist . This mechanism of action makes it a valuable tool for studying metabolic pathways and developing therapeutic strategies for metabolic diseases. Through FXR antagonism, SIPI-7623 upregulates the expression of cholesterol-7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the bile acid synthesis pathway, and downregulates the expression of sterol-regulatory element-binding protein 1c (SREBP-1c), a key transcription factor involved in fatty acid synthesis . This dual action effectively reduces cholesterol and triglyceride levels in experimental models. Research demonstrates that SIPI-7623 inhibits the FXR pathway in the ileum by reducing the expression of ileal bile acid binding-protein (IBABP), thereby disrupting bile acid enterohepatic circulation . In vivo studies have shown that SIPI-7623 ameliorates diet-induced atherosclerosis and significantly reduces the serum lipid content in rat and rabbit models of atherosclerosis, with a corresponding decrease in the extent of atherosclerotic lesions . Its efficacy in improving parameters of nonalcoholic steatohepatitis (NASH) has also been documented in research settings, highlighting its potential in exploring treatments for liver-related metabolic disorders . This compound is presented as a promising lead compound for the research and development of drugs targeting hyperlipidemia and atherosclerosis . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals for diagnosis, therapy, or any other clinical application .

Propiedades

Fórmula molecular

C22H29NO3

Peso molecular

355.48

Nombre IUPAC

N-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C22H29NO3/c1-16-6-7-17(2)20(14-16)26-13-5-12-22(3,4)23-21(25)15-18-8-10-19(24)11-9-18/h6-11,14,24H,5,12-13,15H2,1-4H3,(H,23,25)

Clave InChI

ZCSRDPSZGWKZFQ-UHFFFAOYSA-N

SMILES

O=C(NC(CCCOC1=CC(C)=CC=C1C)(C)C)CC2=CC=C(O)C=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SIPI7623;  SIPI-7623;  SIPI 7623

Origen del producto

United States

Molecular and Biochemical Mechanisms of Sipi 7623 Action

Cross-Talk with Other Nuclear Receptors and Signaling Pathways

Interplay with Retinoid X Receptors (RXR) in FXR Heterodimerization

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor that plays a crucial role in regulating bile acid metabolism and maintaining glucose and lipid homeostasis patsnap.com. For its transcriptional activity, FXR typically forms a heterodimer with the 9-cis-retinoic acid receptor, known as Retinoid X Receptor (RXR), specifically RXRα cjnmcpu.com. This FXR/RXR heterodimerization is essential for the receptor to bind to its specific response elements on DNA and to effectively modulate the expression of target genes.

SIPI-7623, as an FXR antagonist, interferes with the normal activation of this critical FXR/RXR heterodimer. By binding to FXR, SIPI-7623 prevents the receptor from recruiting the necessary coactivators required for transcriptional activation, leading to the transcriptional silencing of FXR target genes. This antagonistic action disrupts the signaling initiated by endogenous FXR ligands, thereby modulating the metabolic processes that are normally under the control of activated FXR .

Investigation of Downstream Signaling Cascades

The antagonistic action of SIPI-7623 on FXR leads to distinct modulations of several downstream signaling cascades involved in lipid and bile acid metabolism:

Downregulation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SIPI-7623 effectively downregulates the expression of SREBP-1c in the liver . SREBP-1c is a key transcription factor that activates genes involved in fatty acid and triglyceride synthesis . The inhibition of SREBP-1c by SIPI-7623 consequently leads to a reduction in triglyceride production and fatty acid synthesis, contributing to improved lipid profiles .

Inhibition of Ileal Bile Acid Binding-Protein (IBABP): In the ileum, SIPI-7623 inhibits the expression of IBABP . IBABP plays a crucial role in the enterohepatic circulation of bile acids by facilitating their reabsorption in the small intestine . By decreasing IBABP expression, SIPI-7623 reduces the reabsorption of bile acids, leading to their increased excretion and further promoting the conversion of cholesterol to bile acids in the liver .

Modulation of Small Heterodimer Partner (SHP) Pathway: FXR activation typically regulates the expression of genes like CYP7A1 and SREBP-1c by influencing the small heterodimer partner (SHP) . SHP, lacking a DNA-binding domain, inhibits the transcriptional activity of other nuclear receptors (e.g., LRH-1, HNF4α) that regulate CYP7A1 cjnmcpu.com. As an FXR antagonist, SIPI-7623 disrupts the normal FXR-mediated regulation of SHP, which in turn contributes to the observed upregulation of CYP7A1 and downregulation of SREBP-1c cjnmcpu.com.

These concerted actions on downstream signaling pathways highlight SIPI-7623's comprehensive approach to modulating lipid and bile acid metabolism through FXR antagonism.

Table 1: In Vitro Potency of SIPI-7623 and its Derivative A-11 as FXR Antagonists

CompoundIC50 (µM) for FXR InhibitionReference
SIPI-762340.8 ± 1.7 patsnap.com
A-117.8 ± 1.1 patsnap.com
Guggulsterone (B1672438)45.9 ± 1.1 patsnap.com

Table 2: Effects of SIPI-7623 on Lipid Levels in Hyperlipidemic Rat Models

Lipid ParameterSIPI-7623 (80 mg/kg) Reduction Rate (%)SIPI-7623 (160 mg/kg) Reduction Rate (%)Reference
Total Cholesterol (TC)46.343.1
Triglycerides (TG)68.459.1
Low-Density Lipoprotein Cholesterol (LDL-C)57.044.9

Preclinical Investigation of Sipi 7623 in Disease Models

In Vitro Cellular Models of Lipid Dysregulation

Investigations utilizing HepG2 cell lines have shown that SIPI-7623 can effectively reduce cholesterol and triglyceride levels. In high cholesterol models of HepG2 cells, SIPI-7623 significantly decreased intracellular cholesterol aggregates, as evidenced by weakened green fluorescence in Filipin staining. Similarly, in high triglyceride models, Nile red staining indicated a reduction in lipid droplets within the cytoplasm, signifying decreased triglyceride levels. Quantitative analysis revealed a significant difference in intracellular total cholesterol (TC) and triglyceride (TG) amounts in HepG2 cells treated with SIPI-7623 at concentrations of 60 ng/mL and 120 ng/mL, compared to model groups.

Mechanistic studies in HepG2 cells confirmed that SIPI-7623 reduces the steady-state levels of cellular cholesterol and neutral lipids, primarily triglycerides. This effect is consistent with its role as an FXR antagonist. By inhibiting FXR, SIPI-7623 promotes the conversion of cholesterol into bile acids through the upregulation of CYP7A1 and suppresses the synthesis of triglycerides by downregulating SREBP-1c. nih.gov This dual action contributes to the observed reduction in cellular lipid accumulation.

Studies in HepG2 Cell Lines for Cholesterol and Triglyceride Modulation

In Vivo Animal Models of Metabolic Disorders

SIPI-7623 has demonstrated significant hypolipidemic effects in in vivo hyperlipidemic rodent models, including rats. nih.gov Studies in rats fed a high-fat diet showed that SIPI-7623 effectively reduced serum lipid content. nih.gov

In hyperlipidemic rat models, SIPI-7623 led to substantial reductions in key serum lipid parameters. At high doses (80 mg/kg), the compound achieved inhibition rates of up to 46.3% for Total Cholesterol (TC), 68.4% for Triglycerides (TG), and 57.0% for Low-Density Lipoprotein Cholesterol (LDL-C). nih.gov Furthermore, in rats fed a high-fat diet, SIPI-7623 reduced TC by 41–46% and TG by 53–68%. nih.gov When administered in combination with simvastatin (B1681759), SIPI-7623 further lowered LDL-C by 61–65%, indicating additive effects. nih.gov

Table 1: Effects of SIPI-7623 on Serum Lipid Profiles in Hyperlipidemic Rat Models

Lipid ParameterReduction Rate with SIPI-7623 (High Dose, 80 mg/kg) nih.govReduction Rate with SIPI-7623 (High-Fat Diet Rats) nih.govReduction Rate with SIPI-7623 + Simvastatin (High-Fat Diet Rats) nih.gov
Total Cholesterol (TC)Up to 46.3%41–46%Not specified (combination effect on LDL-C)
Triglycerides (TG)Up to 68.4%53–68%Not specified
LDL-CUp to 57.0%Not specified (monotherapy)61–65%

SIPI-7623 has also been evaluated in animal models of atherosclerosis, demonstrating its ability to attenuate disease progression. nih.gov Studies in rats and rabbits with diet-induced atherosclerosis showed that SIPI-7623 ameliorated the condition and decreased the extent of atherosclerotic lesions. Specifically, treatment with SIPI-7623 in atherosclerosis models resulted in a 30–40% reduction in plaque area. nih.gov These findings suggest that targeting the FXR pathway with compounds like SIPI-7623 could be a viable therapeutic strategy for treating metabolic diseases such as hyperlipidemia and atherosclerosis. Commonly used animal models for atherosclerosis research include mice and rabbits.

Evaluation in Atherosclerosis Animal Models

Pathological Characterization of Atherosclerotic Lesions

Preclinical investigations have shown that SIPI-7623 attenuates the progression of atherosclerosis in animal models by reducing plaque formation. nih.govuni.lu Studies conducted in rat and rabbit models of atherosclerosis demonstrated that SIPI-7623 effectively decreased the extent of atherosclerotic lesions. uni.lu In specific atherosclerosis models, treatment with SIPI-7623 resulted in a notable reduction in plaque area, with reported decreases ranging from 30% to 40%. nih.gov

Studies in Models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

The critical role of FXR in regulating bile acid homeostasis and liver function positions SIPI-7623 as a potential therapeutic candidate for managing liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). nih.gov As an FXR antagonist, SIPI-7623 modulates lipid metabolism by specifically upregulating the expression of cholesterol-7-alpha-hydroxylase (CYP7A1) and downregulating the expression of sterol-regulatory element-binding protein 1c (SREBP-1c) in the liver. uni.lu Additionally, it inhibits the expression of ileal bile acid binding-protein (IBABP) in the ileum of rats, further influencing bile acid reabsorption and excretion. uni.lu

In in vitro HepG2 cell models, SIPI-7623 was observed to reduce the levels of both cholesterol and triglyceride. Furthermore, in vivo studies in hyperlipidemic rat models demonstrated its efficacy in reducing serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov

Hepatic Fibrosis Marker Modulation in Preclinical Settings

Studies indicate that FXR antagonists, including SIPI-7623, possess the capacity to modulate liver fibrosis and inflammation, potentially offering therapeutic benefits in liver diseases. nih.gov A recent investigation focusing on FXR antagonists, including SIPI-7623, demonstrated that inhibiting FXR can lead to a reduction in hepatic fibrosis markers within preclinical settings. nih.gov While the specific quantitative data for SIPI-7623's modulation of individual fibrosis markers (e.g., hyaluronic acid, type IV collagen) were not detailed in the available literature, the general observation supports its potential anti-fibrotic activity through FXR antagonism. nih.gov

Comparative Preclinical Pharmacology

Benchmarking Against Established Pharmacological Agents

Preclinical studies have benchmarked the efficacy of SIPI-7623 against established pharmacological agents used in lipid management. In rats fed a high-fat diet, SIPI-7623 demonstrated a reduction in total cholesterol (TC) by 41–46% and triglycerides (TG) by 53–68%. nih.gov This performance was reported to be superior to simvastatin monotherapy, which achieved TC and TG reductions of 39% and 53%, respectively. nih.gov

More specifically, at a dosage of 80 mg/kg, SIPI-7623 reduced TC by 50.2%, surpassing simvastatin's 30.2% reduction. For TG, SIPI-7623 at 80 mg/kg achieved a 71.2% reduction, which was superior to the 63.8% reduction observed with gemfibrozil (B1671426). Furthermore, at the 80 mg/kg dosage, SIPI-7623 decreased LDL-C by more than 43.9%, outperforming simvastatin's 25.4% reduction.

The inhibitory capabilities of SIPI-7623 as an FXR antagonist have also been quantitatively assessed. SIPI-7623 exhibited an IC50 value of 40.8 ± 1.7 μM. For comparison, a more potent derivative, A-11, showed an IC50 of 7.8 ± 1.1 μM, while guggulsterone (B1672438) had an IC50 of 45.9 ± 1.1 μM.

Table 1: Comparative Efficacy of SIPI-7623 vs. Established Agents in Hyperlipidemic Rats (80 mg/kg Dose)

Lipid ParameterSIPI-7623 Reduction Rate (%)Simvastatin Reduction Rate (%)Gemfibrozil Reduction Rate (%)
Total Cholesterol (TC)50.230.2N/A
Triglycerides (TG)71.2N/A63.8
LDL-C>43.925.4N/A

Table 2: FXR Antagonistic Activity (IC50 Values)

CompoundIC50 (μM)
SIPI-762340.8 ± 1.7
A-117.8 ± 1.1
Guggulsterone45.9 ± 1.1

Exploration of Combination Approaches in Preclinical Models

The potential for synergistic effects with other pharmacological agents has been explored in preclinical models. A study specifically investigated the blood lipid regulation effects of SIPI-7623 when combined with simvastatin in hyperlipidemic rats. The findings indicated that combination therapy involving SIPI-7623 and simvastatin further lowered LDL-C by 61–65%, demonstrating additive effects. nih.gov

The results from combined treatment groups showed superior outcomes compared to monotherapy with either SIPI-7623 or simvastatin alone. The inhibitory rates for total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) in hyperlipidemic rats treated with combination regimens are detailed below.

Table 3: Inhibitory Rates of Combined Treatment (SIPI-7623 + Simvastatin) in Hyperlipidemic Rats

Combination GroupTC Inhibitory Rate (%)TG Inhibitory Rate (%)LDL-C Inhibitory Rate (%)
Low Dose (SIPI-7623 20 mg/kg + Simvastatin 5 mg/kg)53.0646.8453.35
High Dose (SIPI-7623 40 mg/kg + Simvastatin 5 mg/kg)56.1256.9852.23

Synthetic Chemistry and Structure Activity Relationship Sar of Sipi 7623

Synthetic Pathways and Methodologies for SIPI-7623 Production

The synthetic route for SIPI-7623 commences with 2,5-dimethylphenol (B165462) as a primary starting material fishersci.ca. A crucial initial step involves the bromination of this substrate using N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding 3-bromo-2,5-dimethylphenol (B6292291) (referred to as compound 2 in some synthetic schemes) fishersci.ca. This bromination is essential for introducing reactivity at the phenolic oxygen, facilitating subsequent nucleophilic substitutions that build the larger molecular framework. Another significant intermediate is the "core benzamide (B126) structure" (compound 4), which is formed through a series of reactions leading to the amide linkage present in SIPI-7623 fishersci.ca. The final structure, N-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-2-(4-hydroxyphenyl)acetamide, indicates the strategic assembly of a 2,5-dimethylphenoxy moiety, a 2-methylpentan-2-yl amine segment, and a 2-(4-hydroxyphenyl)acetamide portion.

Optimization efforts during the synthesis of SIPI-7623 focused on enhancing reaction efficiency and product yields. For instance, the bromination step of 2,5-dimethylphenol demonstrated improved efficiency when carbon tetrachloride (CCl₄) was used as the solvent, yielding 78–82% compared to 65–70% with dichloromethane (B109758) fishersci.ca. This highlights the importance of solvent polarity in achieving higher yields for specific reactions. The yields of other key intermediates were also reported, demonstrating the feasibility and efficiency of the established synthetic methodologies fishersci.ca.

Table 1: Key Intermediate Compounds and Optimized Yields

Compound ReferenceDescriptionOptimized Yield (%)
Compound 23-bromo-2,5-dimethylphenol78–82
Compound 3(Specific intermediate, not fully detailed in sources)85–88
Compound 4Core benzamide structure65–70

Design of Key Intermediate Compounds

Design and Synthesis of Novel SIPI-7623 Derivatives

The exploration of SIPI-7623 as an FXR antagonist led to the design and synthesis of numerous novel derivatives aimed at improving potency and selectivity fishersci.cafishersci.noguidetopharmacology.orgmissouri.edunih.govuni.lunih.gov. These efforts focused on modifying the nonsteroidal scaffold of SIPI-7623.

Derivatization strategies for SIPI-7623 involved systematic modifications of its core structure to explore the chemical space around the FXR active site. One approach involved incorporating structural features from known FXR modulators, such as fibrates or natural product pharmacophores, to guide the design of new compounds uni.lu. Specific chemical reactions like Williamson ether synthesis and subsequent hydrolysis were employed to introduce new substituents and build diverse derivatives thegoodscentscompany.com. For example, 2,5-dimethylphenol and ethyl 5-bromopentanoate were reacted under Williamson ether synthesis conditions, followed by hydrolysis to form compound 7, which was then further reacted with various compounds to generate a series of derivatives (B-1 to B-7) thegoodscentscompany.com. These modifications aimed to fine-tune the interactions between the ligand and the FXR binding pocket.

Extensive SAR studies were conducted on SIPI-7623 and its derivatives to understand how structural changes influence their FXR antagonistic activity. These studies revealed critical insights into the molecular features necessary for potent FXR inhibition.

Table 2: FXR Antagonistic Activity of SIPI-7623 and a Potent Derivative

CompoundIC₅₀ (µM) ± Standard DeviationReference
SIPI-762340.8 ± 1.7 nih.govuni.lu
A-117.8 ± 1.1 nih.govuni.lu
Guggulsterone (B1672438)45.9 ± 1.1 nih.govuni.lu

As demonstrated in Table 2, the derivative A-11 exhibited significantly enhanced FXR antagonistic activity (IC₅₀ = 7.8 ± 1.1 µM) compared to SIPI-7623 (IC₅₀ = 40.8 ± 1.7 µM) and the natural FXR antagonist guggulsterone (IC₅₀ = 45.9 ± 1.1 µM) nih.govuni.lu. This marked improvement in potency highlights the success of the derivatization strategies.

The identification of key pharmacophoric features for FXR antagonism was crucial in guiding the design of more potent derivatives. Research indicated that specific "pharmacophore modes" were essential for effective interaction with the FXR active site guidetopharmacology.org. Computational approaches, including pharmacophore modeling and virtual screening, were utilized to identify and optimize compounds that could effectively bind to and antagonize FXR guidetopharmacology.org. Docking studies, such as those performed for compound A-11 within the FXR's ligand-binding domain, provided structural insights into these interactions, helping to elucidate the critical chemical groups and their spatial arrangements that contribute to high antagonistic activity uni.luthegoodscentscompany.com. These features likely include specific hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions that are complementary to the FXR binding pocket.

Structure-Activity Relationship (SAR) Studies for FXR Antagonism

Impact of Structural Modifications on Potency

SIPI-7623 functions as an FXR antagonist, demonstrating an inhibitory concentration 50 (IC50) value of 40.8 ± 1.7 μM against FXR. nih.govnih.gov This potency has been a subject of extensive structure-activity relationship (SAR) studies aimed at developing more effective derivatives. Through systematic structural modifications, compounds with significantly enhanced antagonistic activity have been synthesized. nih.govnih.gov

A notable derivative, referred to as compound A-11, has shown superior potency, exhibiting an IC50 value of 7.8 ± 1.1 μM. nih.govnih.gov This represents a substantial improvement compared to SIPI-7623 and even to guggulsterone, another known FXR antagonist, which has an IC50 of 45.9 ± 1.1 μM. nih.govnih.gov

SAR analyses have revealed critical structural determinants for FXR antagonistic activity. Specifically, the presence of a hydroxyl group on the right side of the phenyl ring in SIPI-7623 derivatives has been correlated with increased activity. wikidata.org Further design strategies involved modifying three distinct regions of the SIPI-7623 scaffold to optimize antagonistic properties. One such modification included replacing the 3′-carbonyl substituted phenyl in "region A" with various electronically and hydrophobically substituted phenyl groups, which contributed to gaining valuable SAR insights and improving antagonistic activity. nih.gov

The comparative potency data for SIPI-7623 and its potent derivative A-11, alongside guggulsterone, are summarized in the table below:

Compound NameFXR Antagonistic Activity (IC50 ± Standard Deviation)
SIPI-762340.8 ± 1.7 μM nih.govnih.gov
Compound A-117.8 ± 1.1 μM nih.govnih.gov
Guggulsterone45.9 ± 1.1 μM nih.govnih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry, particularly molecular docking, has been instrumental in understanding the interaction mechanisms of SIPI-7623 and its derivatives with the farnesoid X receptor. nih.govnih.govwikipedia.orgthegoodscentscompany.com This approach provides insights into the preferred binding modes and affinities, which are crucial for rational drug design.

Ligand-FXR Binding Simulations

Binding simulations have been conducted to elucidate the interaction between SIPI-7623 and the FXR protein. Using systems such as Octet, the binding constant (Kd) of SIPI-7623 with FXR protein was determined to be 8.51 × 10^-7 mol·L^-1. nih.gov These simulations provide quantitative data on the affinity of the ligand for its target. Molecular docking studies have also been performed for potent derivatives, such as compound A-11, within the ligand-binding domain (LBD) of FXR. nih.govnih.gov

Conformational Analysis of FXR Upon Ligand Binding

While specific detailed data on the conformational analysis of FXR upon SIPI-7623 binding from the provided search results is limited, it is a general principle in nuclear receptor pharmacology that ligand binding induces conformational changes in the receptor's ligand-binding domain. These changes are critical for modulating receptor activity, leading to either activation or antagonism. For FXR, these conformational shifts can influence the recruitment of coactivators or corepressors, thereby affecting downstream gene expression. Studies on FXR ligands often explore how different compounds induce distinct conformational states, which can explain their agonistic, partial agonistic, or antagonistic profiles.

Prediction of Molecular Interactions and Binding Modes

Molecular docking studies have been crucial in predicting the molecular interactions and binding modes of SIPI-7623 derivatives within the FXR ligand-binding domain. nih.govnih.govwikipedia.orgthegoodscentscompany.com By analyzing these predicted interactions, researchers can identify key amino acid residues involved in ligand binding and understand the nature of the forces stabilizing the complex. For instance, docking of compound A-11, a potent SIPI-7623 derivative, in FXR's ligand-binding domain was studied. nih.govnih.gov Such analyses can reveal important interactions like hydrogen bonds, hydrophobic contacts, and π-stacking interactions, which contribute to the compound's binding affinity and antagonistic activity. Understanding these interactions is vital for further optimizing the chemical series. wikipedia.org

Analytical and Research Methodologies for Sipi 7623 Studies

Spectroscopic and Chromatographic Characterization Techniques

The precise characterization of SIPI-7623 is fundamental to its study. Chromatographic and spectroscopic methods are routinely applied to confirm its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the purification and analytical characterization of SIPI-7623. Preparative HPLC, often utilizing a C18 column with an acetonitrile/water gradient, is employed for final purification steps to achieve high purity. Analytically, HPLC is vital for assessing the compound's purity and for identifying any related impurities or degradation products, ensuring the quality of the compound used in research. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton nuclear magnetic resonance (¹H NMR), is indispensable for elucidating the molecular structure of SIPI-7623. This technique provides detailed information about the arrangement of hydrogen atoms within the molecule, offering insights into its chemical bonds and functional groups. pharmgkb.orgaiddlab.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular mass of SIPI-7623, which is critical for confirming its elemental composition and distinguishing it from other compounds with similar nominal masses. This technique provides highly accurate mass measurements, contributing to the definitive identification of the compound.

In Vitro Receptor Binding and Antagonism Assays

In vitro assays are pivotal for quantifying SIPI-7623's functional activity as an FXR antagonist and for studying its direct interaction with the receptor. These assays provide critical data on compound potency and selectivity.

Luciferase reporter gene assays are widely utilized to assess the agonistic or antagonistic activity of compounds on nuclear receptors like FXR. For SIPI-7623, this assay has been instrumental in confirming its role as an FXR antagonist. The assay typically involves mammalian cells engineered to constitutively express the human or mouse FXR, along with a luciferase reporter gene under the control of an FXR response element (FXRE). When an FXR agonist binds to the receptor, it forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, binding to FXREs and activating the transcription of the luciferase gene, leading to light emission. Conversely, an FXR antagonist like SIPI-7623 inhibits this activation, resulting in a reduction of luciferase activity. nih.gov

Research Findings: In a double luciferase reporter assay, SIPI-7623 demonstrated significant FXR antagonistic activity with an IC₅₀ value of 16.41 μmol·L⁻¹. For comparison, the positive control Z-guggulsterone exhibited an IC₅₀ of 26.79 μmol·L⁻¹.

CompoundFXR Antagonistic Activity (IC₅₀)
SIPI-762316.41 μmol·L⁻¹
Z-Guggulsterone26.79 μmol·L⁻¹

Advanced biophysical techniques are employed to directly measure the binding kinetics and affinity of SIPI-7623 to its target protein, FXR.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are quantitative, high-throughput methods used to measure protein-ligand interactions. This technique relies on the energy transfer between a donor fluorophore (typically a lanthanide chelate with a long fluorescence lifetime) and an acceptor fluorophore when they are in close proximity (1-10 nm). The long lifetime of the donor allows for time-resolved detection, which significantly reduces background fluorescence and enhances the signal-to-noise ratio. In the context of SIPI-7623, TR-FRET has been used to confirm its antagonistic interaction with FXR.

Biolayer Interferometry (BLI): BLI is a label-free technology used for real-time analysis of biomolecular interactions. It measures changes in optical thickness on the surface of a biosensor as molecules bind to or dissociate from immobilized ligands. This technique provides kinetic data, including association (kₐ) and dissociation (k𝒹) rate constants, and equilibrium dissociation constants (KD), offering a comprehensive understanding of the binding event. BLI has been utilized to further confirm SIPI-7623's antagonistic activity towards FXR.

Luciferase Reporter Gene Assays for FXR Activity

Gene and Protein Expression Analysis

To understand the downstream cellular effects of SIPI-7623, researchers analyze changes in gene transcription and protein translation.

Quantitative real-time PCR (RT-qPCR), also known as real-time PCR or qPCR, is a highly sensitive and quantitative method for measuring gene expression levels by detecting and quantifying mRNA transcripts. The process involves isolating RNA from target cells or tissues, reverse transcribing mRNA into complementary DNA (cDNA), and then amplifying specific cDNA segments using fluorescent dyes or probes. The accumulation of PCR products is monitored in real-time, allowing for precise quantification of initial mRNA levels.

Research Findings: Studies using RT-qPCR have shown that SIPI-7623 significantly modulates the expression of key genes involved in lipid and bile acid metabolism:

It specifically upregulated the expression of cholesterol-7-alpha-hydroxylase (CYP7A1) in the liver. guidetopharmacology.orgmims.com

It downregulated the expression of sterol regulatory element-binding protein 1c (SREBP-1c) in the liver. guidetopharmacology.orgmims.com

It inhibited the expression of ileal bile acid binding-protein (IBABP) in the ileum of rats. guidetopharmacology.orgmims.com

Gene TargetTissue/Cell TypeEffect of SIPI-7623
CYP7A1LiverUpregulation
SREBP-1cLiverDownregulation
IBABPIleumInhibition

Western blotting is a widely used laboratory technique for the detection and quantification of specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect and quantify the protein of interest. This method allows researchers to assess changes in protein expression levels in response to various treatments, such as the administration of SIPI-7623.

Research Findings: Western blotting analyses have provided direct evidence of SIPI-7623's impact on protein expression:

SIPI-7623 was found to inhibit the expression of FXR protein.

It increased the protein expression of CYP7A1, consistent with its role in promoting bile acid synthesis.

It decreased the SREBP-1c protein, aligning with its inhibitory effect on triglyceride production.

Protein TargetEffect of SIPI-7623
FXRInhibition
CYP7A1Increase
SREBP-1cDecrease

Quantitative Real-Time PCR for Gene Expression

Biochemical Assays for Metabolic Markers

Biochemical assays have been instrumental in characterizing the metabolic effects of SIPI-7623, both in vitro and in vivo. These assays quantify specific metabolic markers, providing insight into the compound's influence on lipid homeostasis.

In in vitro studies utilizing HepG2 cell models, SIPI-7623 demonstrated a capacity to reduce levels of total cholesterol (TC) and triglycerides (TG). Significant reductions were observed in both high-cholesterol and high-triglyceride HepG2 cell models. For instance, in the high cholesterol model, SIPI-7623 at a concentration of 60 ng·mL⁻¹ showed a significant difference in TC and TG levels compared to the model group (P < 0.05), with even more pronounced effects at 120 ng·mL⁻¹ (P < 0.01). Similar dose-dependent reductions were noted in the high triglyceride model nih.gov.

Table 1: Effect of SIPI-7623 on TC and TG in HepG2 Cell Models

Model TypeSIPI-7623 Concentration (ng·mL⁻¹)TC Reduction Significance (vs. Model)TG Reduction Significance (vs. Model)
High Cholesterol60P < 0.05P < 0.05
High Cholesterol120P < 0.01P < 0.01
High Triglyceride60Not specifiedP < 0.05
High Triglyceride120Not specifiedP < 0.01

Note: Data derived from nih.gov.

In vivo investigations in hyperlipidemic rat models further supported these findings, demonstrating that SIPI-7623 effectively reduced serum levels of TC, TG, and low-density lipoprotein cholesterol (LDL-C). At a high dose of 80 mg/kg, SIPI-7623 achieved inhibitory rates of up to 46.3% for TC, 68.4% for TG, and 57.0% for LDL-C uni.lu. These results highlight the compound's potent lipid-regulating capabilities in a living system.

Table 2: Inhibitory Rates of SIPI-7623 on Serum Lipids in Hyperlipidemic Rats

SIPI-7623 Dose (mg/kg)TC Inhibitory Rate (%)TG Inhibitory Rate (%)LDL-C Inhibitory Rate (%)
20 (low dose)41.3453.0641.34
40 (medium dose)42.6156.1242.61
80 (high dose)46.3068.3746.30

Note: Data derived from uni.lu.

Enzyme Activity Assays for Relevant Pathways

Enzyme activity assays are crucial for understanding the specific biochemical pathways modulated by SIPI-7623. As an FXR antagonist, SIPI-7623 exerts its metabolic effects by interfering with the farnesoid X receptor's regulatory functions uni.lu. FXR activation typically inhibits the synthesis of triglycerides by suppressing the transcription of sterol regulatory element-binding protein 1c (SREBP-1c) nih.gov. It also regulates cholesterol 7 alpha-hydroxylase (CYP7A1) expression, an enzyme critical for bile acid synthesis, by affecting small heterodimer partner (SHP) in the liver nih.gov.

Studies have shown that SIPI-7623's antagonistic action leads to a decrease in SREBP-1c protein levels, as confirmed by Western blotting analyses nih.gov. This suppression of SREBP-1c contributes to the observed reduction in triglyceride expression in vivo nih.gov. Concurrently, by blocking FXR activity, SIPI-7623 upregulates CYP7A1, thereby enhancing bile acid synthesis uni.lu. This dual modulation of SREBP-1c and CYP7A1 pathways underscores SIPI-7623's mechanism in regulating lipid and bile acid metabolism uni.lu.

Histopathological and Morphometric Analyses in Preclinical Models

Histopathological and morphometric analyses provide critical insights into the structural and morphological changes induced by SIPI-7623 in preclinical disease models. These methodologies allow for the direct observation and quantification of tissue-level effects.

In rat models of atherosclerosis, SIPI-7623 was evaluated for its ability to ameliorate atherosclerotic lesions in the aortic arch. Histological examination of the aortic arch in model group rats revealed significant pathological changes, including plaque upheavals, necrosis, lipid deposition, calcium salt deposition, and fibrous tissue hyperplasia. In contrast, rats treated with SIPI-7623, particularly at a dose of 80 mg·kg⁻¹, exhibited markedly milder lesions, indicating a protective effect against atherosclerosis progression nih.gov. Filipin staining, a technique used to visualize unesterified cholesterol, further supported the reduction of lipid deposition in the aortic arch following SIPI-7623 treatment nih.gov.

These findings demonstrate that SIPI-7623 not only influences systemic lipid profiles but also directly impacts the pathological development of atherosclerotic plaques at the tissue level, reducing the extent of these lesions nih.gov. Morphometric analysis, while not explicitly detailed for SIPI-7623 in the provided context beyond histological observations, is a broadly applied technique in preclinical models to quantitatively assess changes in tissue structure, such as bone density, ligament cross-sectional area, or intestinal villus height, in response to various interventions or disease states. The observed amelioration of atherosclerotic lesions through histological assessment implicitly relies on the qualitative and quantitative evaluation of tissue morphology.

Advanced Research Directions and Future Perspectives for Sipi 7623

Deeper Mechanistic Elucidation of FXR-Mediated Effects

Understanding the intricate molecular mechanisms through which SIPI-7623 exerts its effects via FXR antagonism is paramount for its full therapeutic potential. While initial studies have identified key pathways, a more comprehensive mapping of its downstream impacts is a critical area of future research.

Investigating Unexplored Downstream Targets and Pathways

SIPI-7623 functions by inhibiting FXR, leading to a cascade of metabolic changes. Known downstream effects include the upregulation of cholesterol-7-α-hydroxylase (CYP7A1), which promotes bile acid synthesis, and the downregulation of intestinal bile acid binding protein (IBABP), reducing bile acid reabsorption and enhancing excretion. Additionally, it has been shown to downregulate sterol regulatory element-binding protein 1c (SREBP-1c), thereby inhibiting triglyceride production. FXR, as a nuclear receptor, typically forms heterodimers with retinoid X receptors (RXR), orchestrating the expression of numerous target genes involved in bile acid, cholesterol, lipid, and glucose homeostasis nih.govwikipedia.orgwikipedia.orgwikipedia.org.

Despite these identified targets, the full spectrum of FXR-mediated effects influenced by SIPI-7623's specific antagonistic action remains to be thoroughly characterized. Future research should leverage advanced omics technologies, such as proteomics, metabolomics, and comprehensive transcriptomics, to identify novel, unexplored downstream targets and pathways. This approach could uncover subtle modulations in gene expression, protein interactions, and metabolic fluxes that are not yet fully understood, potentially revealing new therapeutic avenues or biomarkers for treatment response. For instance, investigating its impact on less-studied FXR co-regulators or alternative metabolic branches beyond the primary bile acid and lipid pathways could provide deeper mechanistic insights.

Role of SIPI-7623 in Gut Microbiota-FXR Axis Research

The bidirectional relationship between the gut microbiota and the farnesoid X receptor (FXR) axis is increasingly recognized as a crucial regulator of host metabolism and liver health. The gut microbiota significantly influences FXR activity through its metabolism of bile acids, which are endogenous ligands for FXR fishersci.ca. Conversely, FXR activation can impact the composition and function of the gut microbiota wikipedia.org.

While FXR agonists have been shown to modulate the gut microbiota, for example, by restraining bacterial overgrowth or influencing bile acid deconjugation, the specific role of an FXR antagonist like SIPI-7623 in this complex axis represents a significant area for advanced research wikipedia.orgfishersci.ca. Investigating how SIPI-7623's inhibition of FXR affects the gut microbial composition, diversity, and metabolic output is crucial. Such studies could explore whether SIPI-7623 leads to distinct changes in bile acid profiles (e.g., primary vs. secondary bile acids) within the enterohepatic circulation, and how these changes, in turn, influence microbial populations and their metabolic functions. Understanding this interplay could provide unique therapeutic insights, particularly for metabolic disorders where gut dysbiosis and FXR dysregulation are implicated, such as non-alcoholic fatty liver disease (NAFLD) and inflammatory bowel diseases.

Development of Advanced In Vitro Models

The development of sophisticated in vitro models is essential for accelerating the research and development of compounds like SIPI-7623, providing more physiologically relevant platforms for studying disease mechanisms and drug efficacy.

Human Induced Pluripotent Stem Cell-Derived Hepatocytes for NAFLD Modeling

Human induced pluripotent stem cell-derived hepatocytes (hiPSC-Hep) offer a powerful and inexhaustible source of liver cells for modeling complex liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) wikipedia.orgmims.comthegoodscentscompany.comcohlife.orgsenescence.info. These cells can be differentiated into large quantities and exhibit many biological properties similar to primary human hepatocytes, making them highly valuable for disease modeling and drug discovery wikipedia.orgthegoodscentscompany.comcohlife.org.

Advanced in vitro models utilizing hiPSC-Hep can accurately recapitulate key features of NAFLD, including lipid accumulation and lipotoxicity. This can be achieved by inducing steatosis through treatment with specific fatty acid mixtures (e.g., oleic acid and palmitic acid) or by inducing endoplasmic reticulum (ER) stress, which is a known contributor to hepatic metabolic dysfunction in NAFLD mims.comthegoodscentscompany.comcohlife.org. Furthermore, the field is progressing towards developing multi-cellular 3D co-culture systems that integrate hiPSC-derived hepatocyte-like cells with other crucial liver cell types, such as cholangiocytes, hepatic stellate cells, and macrophages. These complex 3D platforms aim to mimic the intricate cellular interactions and microenvironmental cues present in the human liver, providing a more comprehensive and physiologically relevant model for studying NAFLD progression and evaluating the efficacy of compounds like SIPI-7623 cohlife.org.

Strategies for Structural Optimization

Structural optimization is a continuous and critical process in drug discovery, aiming to enhance the therapeutic properties of lead compounds. For SIPI-7623, strategies are focused on improving its potency and selectivity while maintaining or enhancing its favorable pharmacological profile.

Enhancing Potency and Selectivity

SIPI-7623 was initially designed and synthesized using fibrates as molecular scaffolds and p-hydroxyacetophenone (PHA) as a pharmacophore, leading to a novel compound with an issued patent (ZL201110174070.5) nih.gov. Despite its initial success as an FXR antagonist, ongoing structural optimization efforts are crucial to further refine its pharmacological properties.

The primary goals of structural optimization include enhancing potency (the concentration at which a compound elicits a half-maximal effect, e.g., IC50 for antagonists) and improving selectivity (the ability of a compound to bind to its intended target with minimal interaction with other biological molecules, reducing off-target effects) wikipedia.orgciteab.comwikidata.org. This iterative process typically involves Structure-Activity Relationship (SAR) studies, where modifications to the chemical structure are systematically evaluated for their impact on biological activity.

For SIPI-7623, an example of successful potency enhancement has been reported with the identification of compound A-11, a derivative that demonstrated superior activity with an IC50 of 7.8 ± 1.1 μM, compared to SIPI-7623's IC50 of 40.8 ± 1.7 μM and the positive control Z-guggulsterone's IC50 of 45.9 ± 1.1 μM nih.govwikipedia.org. This highlights the potential for further improvements.

Strategies employed in this optimization include computational modeling, virtual screening, scaffold hopping (replacing the core structure with a different one while retaining the pharmacophore), and pharmacophore modeling (identifying the essential spatial arrangement of features required for activity) citeab.comfishersci.se. These methods allow medicinal chemists to rationally design and synthesize focused libraries of analogs, aiming to achieve optimal binding affinity to FXR while minimizing interactions with other nuclear receptors or enzymes, thereby enhancing selectivity and reducing the potential for side effects. The ultimate aim is to develop drug candidates with improved efficacy and a more favorable pharmacokinetic profile.

Data Tables

Table 1: Effects of SIPI-7623 on Lipid Parameters in Rat Models

Lipid ParameterSIPI-7623 Dosage (mg·kg⁻¹)Reduction (%)Comparator Drug (Dosage)Reduction (%)
Total Cholesterol (TC)2021.1Simvastatin (B1681759) (N/A)N/A
4030.6
8032.5
16043.1Simvastatin (N/A)< 43.1 (inferior)
Triglyceride (TG)2042.0Gemfibrozil (B1671426) (N/A)N/A
4044.8
8054.1
16059.1Gemfibrozil (N/A)55.9 (superior)
LDL-C16044.9Simvastatin (N/A)38.3 (superior)

Exploration of Synergistic Molecular Interactions

The multifaceted nature of metabolic diseases often necessitates therapeutic strategies that target multiple pathways to achieve comprehensive and sustained clinical benefits. In this context, the exploration of synergistic molecular interactions involving SIPI-7623 represents a crucial direction for advanced research. While SIPI-7623 demonstrates considerable efficacy as a monotherapy in modulating lipid profiles, investigations into its potential for combination therapies are underway to identify additive or synergistic effects with other pharmacological agents. citeab.com

Preclinical findings have provided initial insights into the potential for SIPI-7623 to act synergistically or additively with existing lipid-lowering medications. A notable example involves its combination with simvastatin, a widely used HMG-CoA reductase inhibitor. Studies in high-fat diet-fed rats revealed that while SIPI-7623 monotherapy significantly reduced total cholesterol (TC) and triglycerides (TG), and simvastatin monotherapy also showed reductions, their combination yielded enhanced outcomes. citeab.com Specifically, the combination of SIPI-7623 and simvastatin led to a more pronounced reduction in low-density lipoprotein cholesterol (LDL-C), demonstrating an additive effect on this critical lipid parameter. citeab.com

The observed effects of SIPI-7623, both alone and in combination with simvastatin, are summarized in the table below:

Table 1: Lipid-Lowering Effects of SIPI-7623 and Simvastatin in Preclinical Models

Treatment GroupTotal Cholesterol (TC) ReductionTriglyceride (TG) ReductionLDL-C Reduction
SIPI-7623 Monotherapy41–46% citeab.com53–68% citeab.comNot specified for monotherapy
Simvastatin Monotherapy39% citeab.com53% citeab.comNot specified for monotherapy
SIPI-7623 + Simvastatin CombinationNot specified for TC/TGNot specified for TC/TG61–65% citeab.com

Mechanistic Studies on Combination Therapies with Other Agents

Understanding the mechanistic underpinnings of combination therapies involving SIPI-7623 is paramount for optimizing therapeutic strategies and identifying novel drug targets. SIPI-7623 exerts its primary hypolipidemic effects by antagonizing the farnesoid X receptor (FXR). This antagonism leads to the upregulation of cholesterol-7-α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby promoting cholesterol catabolism. citeab.comnih.govwikipedia.org Concurrently, SIPI-7623 downregulates sterol regulatory element-binding protein 1c (SREBP-1c), which plays a key role in de novo lipogenesis, thus inhibiting triglyceride production. citeab.comnih.gov

Simvastatin, on the other hand, operates through a distinct mechanism by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the mevalonate (B85504) pathway. guidetopharmacology.org The observed additive effect of SIPI-7623 and simvastatin in lowering LDL-C suggests that their combined action targets complementary pathways involved in lipid metabolism. While SIPI-7623 primarily influences bile acid synthesis and triglyceride production via FXR antagonism, simvastatin directly curtails endogenous cholesterol synthesis. The simultaneous modulation of these distinct yet interconnected lipid metabolic pathways likely contributes to the enhanced LDL-C reduction observed in combination therapy.

Further detailed mechanistic studies are essential to fully elucidate the molecular interactions and signaling crosstalk that underpin these additive effects. Such research could involve:

Pathway Analysis : Investigating the impact of combination therapy on a broader spectrum of genes and proteins involved in lipid, bile acid, and lipoprotein metabolism beyond CYP7A1 and SREBP-1c.

Cellular and Molecular Interrogation : Utilizing advanced cellular models and molecular techniques to dissect the precise points of convergence or divergence in the pathways modulated by SIPI-7623 and its combination partners.

Identification of Novel Targets : Exploring whether the combination leads to the modulation of previously unappreciated targets or pathways that are not significantly affected by either agent alone.

Pharmacodynamic Studies : Assessing the dose-response relationships and optimal ratios for combination agents to maximize efficacy while minimizing potential off-target effects.

The ongoing investigation into SIPI-7623's synergistic potential extends beyond statins to other pharmacological agents targeting diverse metabolic pathways. This comprehensive approach aims to develop more effective and tailored therapeutic regimens for complex metabolic disorders, leveraging the distinct mechanisms of action of SIPI-7623 and its potential combination partners.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SIPI-7623
Reactant of Route 2
Reactant of Route 2
SIPI-7623

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.